molecular formula C17H13ClN2O3S B2409496 N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1226427-45-7

N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Cat. No.: B2409496
CAS No.: 1226427-45-7
M. Wt: 360.81
InChI Key: DOTJSJBPQUYNFQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazothiazoles, which are known for their diverse biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazothiazoles, including N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide, typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of t-BuOK under mild conditions . This one-pot method is highly efficient and yields the desired imidazothiazole derivatives.

Industrial Production Methods

Industrial production methods for imidazothiazoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of metal complex catalysis and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as immunomodulatory and antineoplastic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, imidazothiazoles are known to inhibit enzymes like indolamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation . The compound may also interact with other molecular targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

Its cycloheptyl and isopropyl substituents contribute to its distinct chemical and biological properties, setting it apart from other imidazothiazoles .

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-11-3-6-17-15(7-11)20(10-13(9-19)24(17,21)22)12-4-5-16(23-2)14(18)8-12/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTJSJBPQUYNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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